

Application Notes & Protocols: In Vivo Analysis of RecG Function Using Genetic Knockouts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	RecG protein
Cat. No.:	B1174793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RecG is a crucial ATP-dependent DNA helicase found in many bacterial species, playing a vital role in genome maintenance.^[1] It is implicated in several DNA repair and recombination pathways.^{[1][2]} RecG recognizes and remodels branched DNA structures, with a preference for substrates like three-strand D-loops and Holliday junctions.^{[1][2]} Its primary functions are believed to involve the regression of stalled replication forks and the processing of recombination intermediates to prevent genomic instability.^{[3][4]} The *in vivo* analysis of RecG function through the generation of genetic knockouts (Δ recG) in model organisms like *Escherichia coli* has been instrumental in elucidating its cellular roles. Loss of RecG leads to distinct, measurable phenotypes, including increased sensitivity to DNA damaging agents and defects in chromosome segregation.^[1]

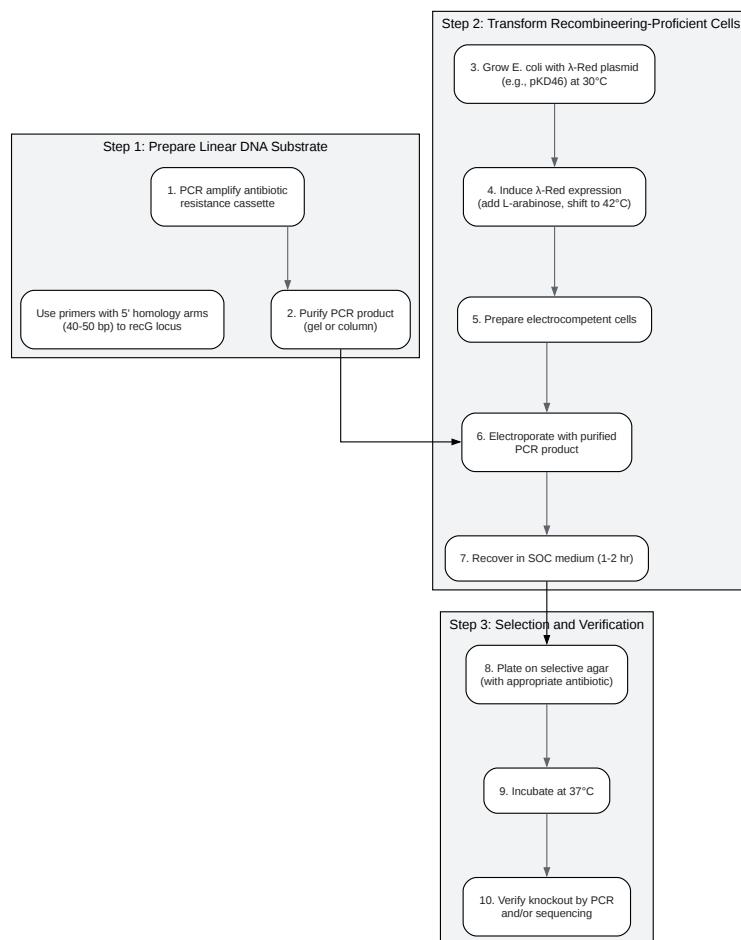
These application notes provide a summary of the known functions and phenotypes associated with RecG knockouts, alongside detailed protocols for creating and analyzing these mutant strains.

Data Presentation: Phenotypes and Genetic Interactions

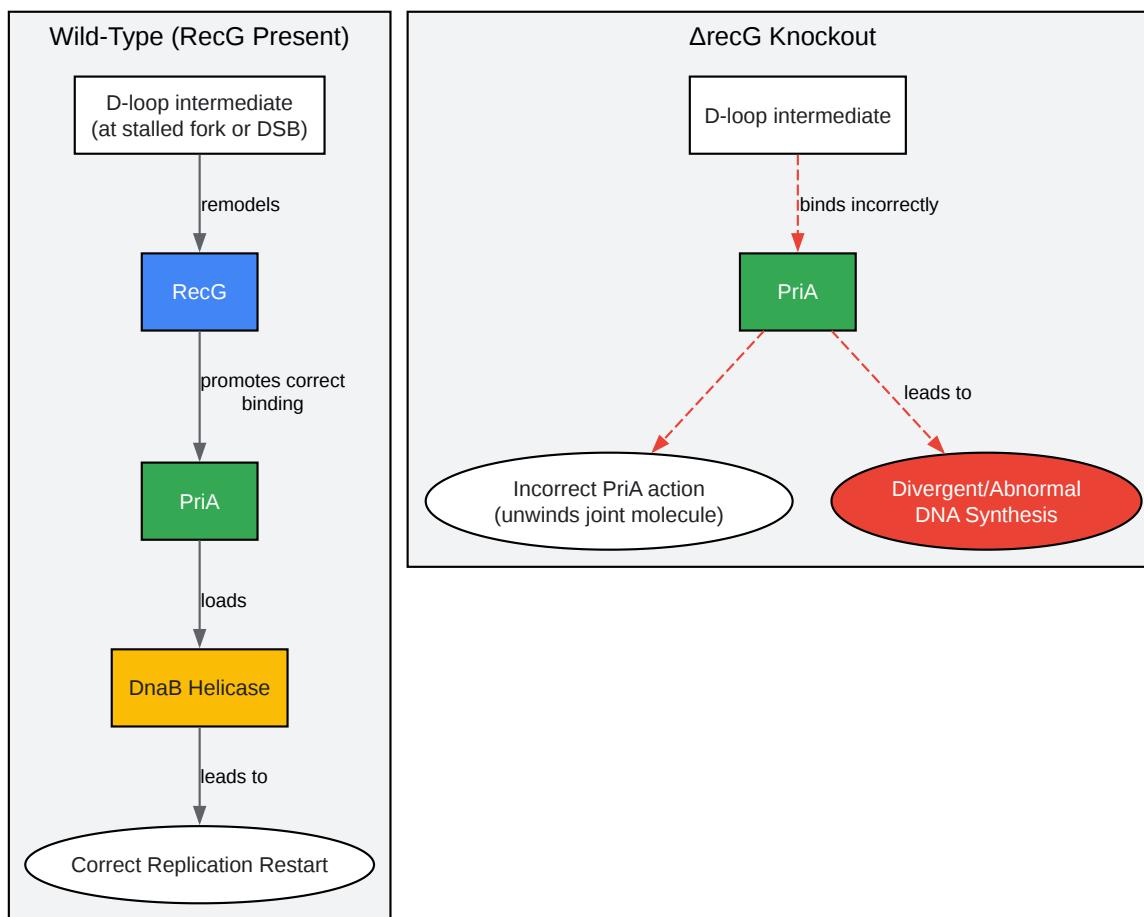
The functional importance of RecG *in vivo* is highlighted by the distinct phenotypes observed in its absence and its genetic interactions with other DNA repair proteins.

Table 1: Summary of Phenotypes in E. coli Δ recG Strains

Phenotype	Description	References
Sensitivity to DNA Damage	<p>ΔrecG mutants exhibit moderate sensitivity to DNA damaging agents such as UV light, mitomycin C, and ionizing radiation.[1][4]</p>	[1][4]
Cellular Morphology	<p>Cells lacking recG often form filaments and struggle with chromosome segregation after DNA replication.[1] After exposure to low doses of UV radiation (e.g., 5J/m²), ΔrecG mutants form filamentous cells with unpartitioned chromosomes.[5]</p>	[1][5]
DNA Amplification	<p>In the absence of RecG, DNA amplification occurs at sites of double-strand break repair (DSBR) and at arrested replication forks.[6] This can lead to over-replication, particularly in the terminus region of the chromosome.[7]</p>	[6][7]
Recombination	<p>RecG limits recombination by facilitating the direct repair of replication fork lesions and dissolving D-loop recombination intermediates.</p> <p>[4]</p>	[4]
Constitutive Stable DNA Replication (cSDR)	<p>Strains lacking recG exhibit cSDR activity, which can lead to a lethal DNA replication cascade.[1]</p>	[1]


Table 2: Key Genetic Interactions with recG in E. coli

Interacting Gene(s)	Double/Triple Mutant Phenotype	Significance	References
rvuAB, rvuC	<p>ΔrecG rvuAB and ΔrecG rvuC double mutants are significantly more sensitive to UV radiation than single mutants, approaching the sensitivity of a ΔrecA strain. They also show extreme filamentation and chromosome non-disjunction even without UV exposure.</p> <p>[5]</p>	<p>Suggests RecG and the RuvABC complex provide alternative pathways for processing Holliday junctions.</p>	[5]
priA	<p>A helicase-deficient priA mutation (priA300) suppresses the DNA loss observed in ΔrecG rvuAB mutants.[7][8]</p> <p>Suppressor mutations for the ΔrecG phenotype often appear as missense mutations within PriA helicase motifs.[1]</p>	<p>Indicates RecG acts to ensure PriA is loaded correctly onto D-loops to direct DNA replication rather than unwind joint molecules.[7][8]</p>	[1][7][8]
radD	<p>ΔrecG ΔradD mutants show a severe growth defect. This phenotype can be suppressed by deleting recombination</p>	<p>Reveals a synthetic interaction and suggests overlapping roles in DNA repair or recombination.</p>	[1]


mediator genes like recF or recO.[\[1\]](#)

uvrD	<p>ΔrecG ΔuvrD cells experience a "death by recombination" phenotype, which can be suppressed by the deletion of recF or recO.[1]</p>	Highlights the complex interplay between different helicases in managing recombination intermediates. [1]
rnhA	<p>The synthetic lethality of ΔrecG rnhA mutants is likely due to the toxicity associated with constitutive stable DNA replication (cSDR).[1]</p>	Links RecG function to the management of RNA-DNA hybrids and replication initiation. [1]

Visualizations: Workflows and Pathways

[Click to download full resolution via product page](#)

Caption: Workflow for generating a *recG* knockout in *E. coli* via λ-Red recombineering.

[Click to download full resolution via product page](#)

Caption: RecG's role in directing DNA synthesis and replication restart at D-loops.

Experimental Protocols

The following protocols provide detailed methodologies for the creation and functional analysis of *recG* knockout strains.

Protocol 1: Generation of a *recG* Null Mutant in *E. coli* using λ-Red Recombination

This protocol is adapted from established recombineering methods.^{[9][10]} It utilizes a temperature-sensitive plasmid carrying the λ-Red genes (gam, beta, exo) to facilitate homologous recombination of a linear DNA cassette.

Materials:

- *E. coli* strain (e.g., MG1655) carrying the pKD46 plasmid (temperature-sensitive, expresses λ -Red genes under an arabinose-inducible promoter).
- Template plasmid containing an antibiotic resistance cassette (e.g., kanamycin resistance from pKD4 or chloramphenicol resistance from pKD3) flanked by FRT sites.
- Primers: 70-mer oligonucleotides with 50 nt homology to the regions flanking the recG gene and 20 nt for priming on the template plasmid.
- LB Broth and LB Agar plates.
- Antibiotics: Ampicillin (100 μ g/ml), Kanamycin (25 μ g/ml) or Chloramphenicol (25 μ g/ml).
- L-(+)-arabinose solution (1 M).
- SOC medium.
- Sterile water, 10% glycerol.
- PCR reagents, DNA purification kits.
- Electroporator and 0.1 cm electroporation cuvettes.

Methodology:**Part A: Preparation of the Linear DNA Cassette**

- **Primer Design:** Design forward and reverse primers. The 5' end of each primer must contain ~50 nucleotides of sequence homologous to the regions immediately upstream or downstream of the recG coding sequence. The 3' end should contain ~20 nucleotides that anneal to the template plasmid for amplification of the resistance cassette.
- **PCR Amplification:** Perform PCR using the designed primers and a template plasmid (e.g., pKD4) to amplify the resistance cassette flanked by the recG homology regions.

- Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA fragment using a gel extraction kit or a PCR cleanup kit. Elute in sterile, nuclease-free water. Quantify the DNA concentration.

Part B: Preparation of Electrocompetent, Recombineering-Proficient Cells

- Inoculate 50 ml of LB broth containing ampicillin with an overnight culture of the *E. coli* strain harboring pKD46.
- Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.1.
- When the OD₆₀₀ reaches ~0.2, add L-arabinose to a final concentration of 10 mM to induce the expression of the λ-Red recombinase genes.[\[11\]](#)
- Continue incubation at 30°C until the OD₆₀₀ reaches 0.4-0.6.
- Rapidly chill the culture on ice for 15-30 minutes.
- Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.
- Wash the cell pellet twice with 50 ml of ice-cold sterile 10% glycerol.
- Resuspend the final pellet in 50-100 µl of ice-cold sterile 10% glycerol. The cells are now electrocompetent and ready for transformation.

Part C: Electroporation and Selection

- Add 50-100 ng of the purified linear DNA cassette to 50 µl of the electrocompetent cells in a pre-chilled electroporation cuvette.
- Electroporate using standard *E. coli* settings (e.g., 1.8 kV, 25 µF, 200 Ω).
- Immediately add 1 ml of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.
- Incubate at 37°C for 1-2 hours with gentle shaking to allow for expression of the antibiotic resistance gene.

- Plate 100-200 μ l of the cell culture onto LB agar plates containing the appropriate antibiotic (e.g., kanamycin) to select for recombinants.
- Incubate the plates overnight at 37°C. The higher temperature is non-permissive for the pKD46 plasmid, leading to its curing from the host cells.

Part D: Verification of the Knockout

- Select several colonies from the antibiotic plate.
- Confirm the correct insertion of the resistance cassette and deletion of the recG gene by colony PCR. Use a combination of primers: one primer that anneals upstream or downstream of the original recG locus and another that anneals within the antibiotic resistance cassette.
- Further verification can be performed by DNA sequencing of the PCR product.

Protocol 2: UV Sensitivity Assay

This protocol assesses the sensitivity of the Δ recG strain to DNA damage induced by ultraviolet radiation.

Materials:

- Overnight cultures of wild-type and Δ recG strains.
- LB Broth and LB Agar plates.
- Sterile saline solution (0.9% NaCl) or PBS.
- UV crosslinker with a calibrated 254 nm UV source.
- Spectrophotometer.

Methodology:

- Grow wild-type and Δ recG strains overnight in LB broth at 37°C.

- In the morning, dilute the cultures 1:100 into fresh LB broth and grow to mid-log phase ($OD_{600} \approx 0.4\text{-}0.6$).
- Harvest the cells and wash them once with sterile saline solution. Resuspend the cells in saline to an OD_{600} of 0.5.
- Prepare a series of 10-fold serial dilutions (10^{-1} to 10^{-6}) of each cell suspension in sterile saline.
- Spot 5-10 μl of each dilution onto LB agar plates. Prepare multiple identical plates for different UV doses.
- Allow the spots to dry completely.
- Expose the plates to varying doses of UV-C radiation (254 nm) in a UV crosslinker. A typical dose range to test for ΔrecG sensitivity is 0, 5, 10, and 20 J/m^2 .^[5] One plate should be left un-irradiated as a control (0 J/m^2).
- Incubate the plates in the dark (to prevent photoreactivation) at 37°C for 16-24 hours.
- Compare the growth of the ΔrecG strain to the wild-type strain at each UV dose. Sensitivity is indicated by a significant reduction in colony-forming units (CFUs) at a given dose compared to the wild-type.

Protocol 3: Microscopic Analysis of Cell Filamentation

This protocol is used to visualize and quantify the cell division defects characteristic of ΔrecG mutants.

Materials:

- Overnight cultures of wild-type and ΔrecG strains.
- LB Broth.
- Microscope slides and coverslips.
- Phase-contrast or DIC microscope with a camera.

- Optional: DAPI stain for visualizing nucleoids.

Methodology:

- Grow wild-type and Δ recG strains in LB broth to mid-log phase as described in Protocol 2.
- Optional: If assessing post-damage effects, expose a liquid culture to a low dose of UV radiation (e.g., 5 J/m²) and continue to incubate for 1-2 hours to allow phenotypic expression.
[\[5\]](#)
- Pipette 2-3 μ l of the cell culture onto a clean microscope slide and cover with a coverslip.
- Optional: For DNA staining, briefly fix the cells (e.g., with 70% ethanol), wash, and resuspend in PBS containing DAPI (1 μ g/ml) for 15 minutes before placing on the slide.
- Visualize the cells under a microscope at high magnification (e.g., 100x oil immersion objective).
- Capture images of multiple fields of view for both strains.
- Analyze the images to compare cell length and morphology. Δ recG mutants often appear as long filaments, indicating a failure of cell division.[\[1\]](#) If using DAPI, observe the distribution of nucleoids within the filaments; often they are unpartitioned or aggregated.[\[5\]](#)
- Quantify the filamentation by measuring the lengths of at least 100 cells for each strain using image analysis software (e.g., ImageJ) and compare the length distributions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of recG genetic interactions in *Escherichia coli* by transposon sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RecG helicase activity at three- and four-strand DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RecG Directs DNA Synthesis during Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Host Species on RecG Phenotypes in *Helicobacter pylori* and *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the recG gene product of *Escherichia coli* in recombination repair: effects of the delta recG mutation on cell division and chromosome partition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RecG controls DNA amplification at double-strand breaks and arrested replication forks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RecG Directs DNA Synthesis during Double-Strand Break Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RecG Directs DNA Synthesis during Double-Strand Break Repair | PLOS Genetics [journals.plos.org]
- 9. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 10. Recombineering: using drug cassettes to knock out genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: In Vivo Analysis of RecG Function Using Genetic Knockouts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174793#in-vivo-analysis-of-recg-function-using-genetic-knockouts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com